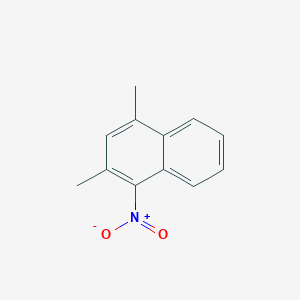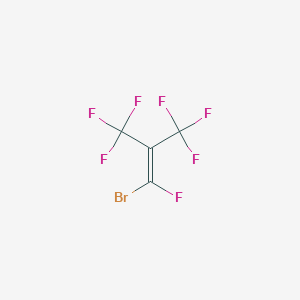
Chloro(2,2-diphenylethenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(2,2-diphenylethenyl)mercury is an organomercury compound with the chemical formula C14H11ClHg It is known for its unique structure, where a mercury atom is bonded to a chloro group and a 2,2-diphenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,2-diphenylethenyl)mercury typically involves the reaction of mercury(II) chloride with 2,2-diphenylethylene in the presence of a suitable solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
HgCl2+C6H5C=C(C6H5)→ClHgC(C6H5)=C(C6H5)
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the synthesis in a laboratory setting can be scaled up with appropriate safety measures and equipment.
Chemical Reactions Analysis
Types of Reactions
Chloro(2,2-diphenylethenyl)mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The double bond in the 2,2-diphenylethenyl group can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace the chloro group with an iodide.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Addition: Hydrogenation can be performed using a palladium catalyst to add hydrogen across the double bond.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield iodo(2,2-diphenylethenyl)mercury.
Scientific Research Applications
Chloro(2,2-diphenylethenyl)mercury has several applications in scientific research:
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: Although less common, it can be used in studies related to mercury’s biological effects and interactions.
Mechanism of Action
The mechanism by which Chloro(2,2-diphenylethenyl)mercury exerts its effects is primarily through its ability to form stable complexes with various organic and inorganic molecules. The mercury atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
Phenylmercury Chloride: Similar in structure but with a single phenyl group instead of the 2,2-diphenylethenyl group.
Diphenylmercury: Contains two phenyl groups bonded to mercury, lacking the chloro group.
Vinylmercury Chloride: Contains a vinyl group instead of the 2,2-diphenylethenyl group.
Uniqueness
Chloro(2,2-diphenylethenyl)mercury is unique due to the presence of both a chloro group and a 2,2-diphenylethenyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
24522-19-8 |
|---|---|
Molecular Formula |
C14H11ClHg |
Molecular Weight |
415.28 g/mol |
IUPAC Name |
chloro(2,2-diphenylethenyl)mercury |
InChI |
InChI=1S/C14H11.ClH.Hg/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;;/h1-11H;1H;/q;;+1/p-1 |
InChI Key |
MGWSQVFFZOMMBF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=C[Hg]Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






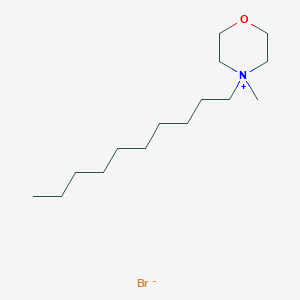
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
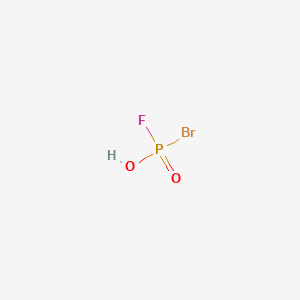
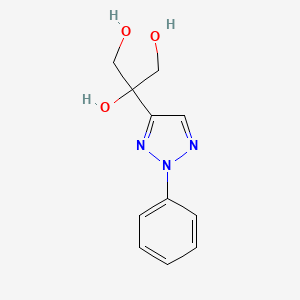
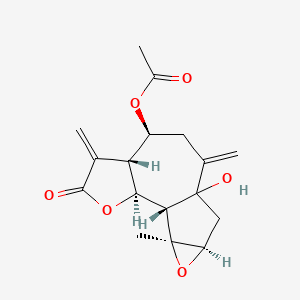
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
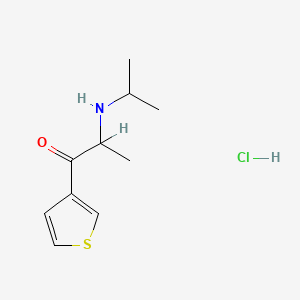
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
